molecular formula C24H17Cl2NO5 B11324657 methyl 4-chloro-2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate

methyl 4-chloro-2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate

Cat. No.: B11324657
M. Wt: 470.3 g/mol
InChI Key: JGFFRURRJLDCHG-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzopyran ring system and chlorinated phenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoic acid with 4-chlorophenylacetic acid, followed by cyclization to form the benzopyran ring. The final step involves esterification with methanol to yield the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Methyl 4-chloro-2-[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound’s chlorinated phenyl groups and benzopyran ring system allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chlorobenzoate: Shares the chlorinated benzoate structure but lacks the benzopyran ring.

    4-chlorophenylacetic acid: Contains the chlorinated phenyl group but does not have the ester or benzopyran components.

    Benzopyran derivatives: Similar ring system but with different substituents, leading to varied biological activities.

Uniqueness

Methyl 4-chloro-2-[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate is unique due to its combination of chlorinated phenyl groups and benzopyran ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H17Cl2NO5

Molecular Weight

470.3 g/mol

IUPAC Name

methyl 4-chloro-2-[[3-(4-chlorophenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]benzoate

InChI

InChI=1S/C24H17Cl2NO5/c1-31-23(29)19-9-7-17(26)12-20(19)27-22(28)14-4-8-18-15(10-14)11-21(32-24(18)30)13-2-5-16(25)6-3-13/h2-10,12,21H,11H2,1H3,(H,27,28)

InChI Key

JGFFRURRJLDCHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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